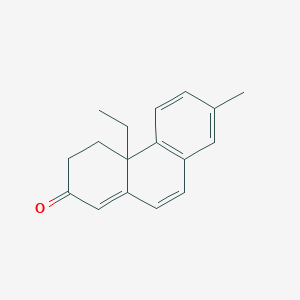
Gallium;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium palladium can be synthesized through the thermal treatment of stoichiometric mixtures of gallium and palladium elements. The preparation involves heating the mixture under inert or reactive gas atmospheres to achieve the desired intermetallic compound . The process ensures high thermal stability and maintains the long-range and short-range order in the crystal structures up to temperatures of about 600 K .
Industrial Production Methods
In industrial settings, gallium palladium is produced by dissolving palladium acetylacetonate in tetrahydrofuran (THF) with heating and stirring. Gallium trichloride is then dissolved in lithium triethyl borohydride and pumped into the THF solution to produce a black suspension. This suspension is stirred for a prolonged period to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Gallium palladium primarily undergoes hydrogenation reactions. It acts as a catalyst in the selective hydrogenation of acetylene to ethylene, a process commonly used to remove traces of acetylene in the production of polyethylene . The compound’s unique crystal structure allows for more selective catalysis compared to other substituted compounds .
Common Reagents and Conditions
The hydrogenation reactions involving gallium palladium typically require hydrogen gas as a reagent. The reactions are conducted under controlled temperatures and pressures to ensure optimal catalytic performance .
Major Products Formed
The major product formed from the hydrogenation reactions catalyzed by gallium palladium is ethylene. This process is crucial in the petrochemical industry for the production of polyethylene .
Scientific Research Applications
Gallium palladium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in hydrogenation processes.
Medicine: Gallium compounds are used in nuclear medicine and oncology for imaging and therapy.
Industry: Gallium palladium is utilized in the production of semiconductors and light-emitting diodes.
Mechanism of Action
Gallium palladium exerts its catalytic effects by providing isolated active sites for hydrogenation reactions. The palladium atoms in the compound are spaced out in a regular crystal structure, allowing for more selective catalysis . In biological systems, gallium compounds mimic iron and disrupt iron-dependent processes, effectively inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Gallium arsenide: Used in electronics for microwave circuits and light-emitting diodes.
Gallium nitride: Used in high-speed switching circuits and light-emitting diodes.
Palladium-based catalysts: Commonly used in hydrogenation reactions but may lack the selectivity provided by gallium palladium.
Uniqueness
Gallium palladium’s unique crystal structure and selective catalytic properties set it apart from other similar compounds. Its ability to provide isolated active sites for hydrogenation reactions makes it a more efficient and selective catalyst compared to other palladium-based catalysts .
Properties
Molecular Formula |
GaPd |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
gallium;palladium |
InChI |
InChI=1S/Ga.Pd |
InChI Key |
OZTVKGRKOWIYRK-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)



![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
